8-Bromo-6-chloro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6-chloro-4H-chromen-4-one is a chemical compound belonging to the chromone family, which is characterized by a benzopyranone structure. This compound is notable for its bromine and chlorine substitutions at the 8th and 6th positions, respectively. Chromones are known for their diverse biological activities and are used in various pharmaceutical and chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-6-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group in 4-chromanone derivatives can yield chroman-4-ol compounds.
Substitution: Halogen substitutions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium persulfate for oxidation, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various chromanone derivatives, such as 8-bromo-6-chloro-2-pentylchroman-4-ol and other halogenated chromones .
Wissenschaftliche Forschungsanwendungen
8-Bromo-6-chloro-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-6-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, chromone derivatives are known to inhibit enzymes like SIRT2 and exhibit activity against various biological targets, including cancer cells and microbial organisms . The exact pathways and molecular interactions depend on the specific biological context and the derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-7-chloro-4H-chromen-4-one
- 6-Bromo-8-fluorochroman-4-one
- Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Uniqueness
8-Bromo-6-chloro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chromone derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H4BrClO2 |
---|---|
Molekulargewicht |
259.48 g/mol |
IUPAC-Name |
8-bromo-6-chlorochromen-4-one |
InChI |
InChI=1S/C9H4BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H |
InChI-Schlüssel |
NDLLKGKHHLXJDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(C1=O)C=C(C=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.